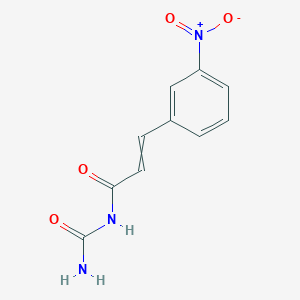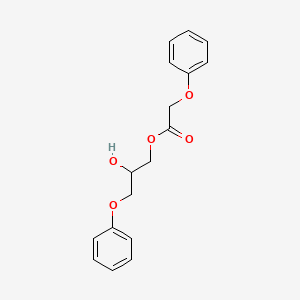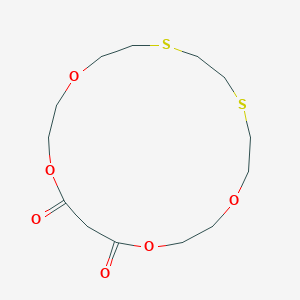
1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione is a complex organic compound characterized by its unique structure, which includes multiple oxygen and sulfur atoms within a cyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione typically involves the cyclization of linear precursors containing the necessary oxygen and sulfur atoms. One common method includes the reaction of diethylene glycol with a sulfur-containing reagent under controlled conditions to form the desired cyclic structure. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in catalysis and material science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione exerts its effects is primarily through its ability to form stable complexes with metal ions and other molecules. The oxygen and sulfur atoms in the compound can coordinate with metal centers, facilitating various catalytic processes. Additionally, the compound’s cyclic structure allows it to interact with biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar coordination properties but containing nitrogen atoms instead of sulfur.
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane: A similar compound with a different ring size and sulfur positioning.
Uniqueness: 1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione is unique due to its specific arrangement of oxygen and sulfur atoms within the cyclic structure. This arrangement provides distinct coordination properties and reactivity compared to other similar compounds, making it valuable in specialized applications in catalysis and material science.
Propriétés
Numéro CAS |
62786-65-6 |
|---|---|
Formule moléculaire |
C13H22O6S2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1,4,13,16-tetraoxa-7,10-dithiacyclononadecane-17,19-dione |
InChI |
InChI=1S/C13H22O6S2/c14-12-11-13(15)19-4-2-17-6-8-21-10-9-20-7-5-16-1-3-18-12/h1-11H2 |
Clé InChI |
VSIWVRLZJPGBDA-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)CC(=O)OCCOCCSCCSCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



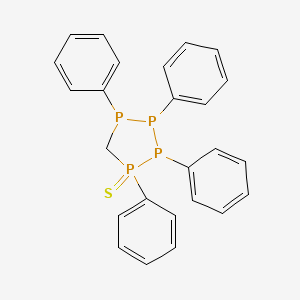
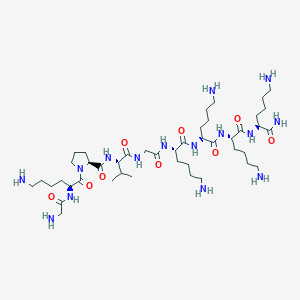
![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)

![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
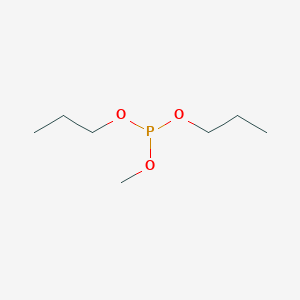
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)

